3-Fluoroazetidine-3-carboxylic acid

Peptide chemistry Chemical stability Fluorinated amino acids

This fluorinated azetidine building block offers superior stability versus hydroxy analogues, enabling solid-phase peptide synthesis and PET tracer development. Ideal for DPP IV inhibitors and anticancer leads.

Molecular Formula C4H6FNO2
Molecular Weight 119.09 g/mol
CAS No. 1363380-85-1
Cat. No. B1404974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroazetidine-3-carboxylic acid
CAS1363380-85-1
Molecular FormulaC4H6FNO2
Molecular Weight119.09 g/mol
Structural Identifiers
SMILESC1C(CN1)(C(=O)O)F
InChIInChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8)
InChIKeyHIFHBCHSYYDAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroazetidine-3-carboxylic Acid (CAS 1363380-85-1) Procurement Specifications and Core Characteristics


3-Fluoroazetidine-3-carboxylic acid (CAS 1363380-85-1) is a cyclic fluorinated β-amino acid featuring a four-membered azetidine ring with a fluorine atom and a carboxylic acid group attached to the same carbon at the 3-position [1]. This monofluorinated heterocyclic compound serves as a conformationally constrained building block in medicinal chemistry, with molecular formula C4H6FNO2 and molecular weight 119.09 g/mol . It is structurally related to azetidine-3-carboxylic acid (Aze), a naturally occurring proline analogue, but with strategic fluorine substitution at the α-position to the carboxylate [2]. The compound is typically supplied as the N-Boc protected derivative (1-Boc-3-fluoroazetidine-3-carboxylic acid, CAS 1126650-67-6) for peptide coupling applications, with free acid available upon deprotection [3].

Why 3-Fluoroazetidine-3-carboxylic Acid Cannot Be Substituted with Unfluorinated or Hydroxylated Azetidine Analogs


Azetidine-3-carboxylic acid (Aze) and its 3-hydroxy analogue (3-OH-Aze) share the same four-membered ring scaffold but differ fundamentally in chemical stability and biological compatibility, rendering them non-interchangeable with 3-fluoroazetidine-3-carboxylic acid in demanding synthetic and pharmacological applications [1]. Unfluorinated Aze is mis-incorporated into human proteins in place of proline and is associated with teratogenesis and multiple sclerosis, severely limiting its utility in peptide-based therapeutics [2]. The 3-hydroxy analogue (3-OH-Aze) undergoes reverse aldol opening above pH 8, causing peptide backbone cleavage and rendering amide derivatives unusable under physiological or basic coupling conditions [3]. 3-Fluoroazetidine-3-carboxylic acid circumvents both limitations: the C-F bond replaces the labile C-OH bond to eliminate aldol cleavage susceptibility while retaining the conformational constraint of the azetidine ring [4].

Quantitative Differentiation of 3-Fluoroazetidine-3-carboxylic Acid Versus Hydroxylated and Unsubstituted Analogs


Chemical Stability: 3-Fluoro-Aze Amides Resist Aldol Cleavage Under Basic Conditions Compared to 3-Hydroxy-Aze Amides

Amides of 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) undergo reverse aldol opening and are unstable above pH 8 [1]. In contrast, 3-fluoro-Aze amino acids were specifically designed as hydroxy-Aze analogues that are not susceptible to aldol cleavage, replacing the labile C-OH bond with a stable C-F bond [2].

Peptide chemistry Chemical stability Fluorinated amino acids

Antiproliferative Activity: Fluoroazetidine Iminosugar Derivative Matches Gemcitabine in Pancreatic Cancer Cell Growth Inhibition

trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar derived from 3-fluoroazetidine-3-carboxylic acid, inhibits the growth of pancreatic cancer cells to a similar degree as gemcitabine, the standard-of-care chemotherapeutic agent [1].

Oncology Pancreatic cancer Iminosugars

DPP IV Inhibitor Subtype Comparison: 3-Fluoroazetidines Show Potency Below 1 μM Without Chemical Instability of Other Subseries

Among azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitors, the 3-fluoroazetidine subtype displays inhibitory potencies below 1 μM while lacking the propensity for cyclization and chemical instability associated with 2-cyanoazetidines and 2-ketoazetidines [1].

DPP IV inhibitors Diabetes Enzyme inhibition

PDE5 Inhibitory Activity: 3-Fluoroazetidine-Containing Quinoline Derivative Achieves Single-Digit Nanomolar IC50

Compound 7, a quinoline-based PDE5 inhibitor incorporating a 3-fluoroazetidine moiety, exhibited an IC50 of 5.92 nM against PDE5A in vitro and was successfully radiolabeled with fluorine-18 for PET imaging applications [1].

PDE5 inhibition PET radioligand Fluorine-18 labeling

High-Value Application Scenarios for 3-Fluoroazetidine-3-carboxylic Acid Based on Differentiated Performance


Synthesis of pH-Stable Peptide Mimetics and Conformationally Constrained β-Peptides

Due to its demonstrated stability above pH 8 where 3-hydroxy-Aze derivatives undergo aldol cleavage [1], 3-fluoroazetidine-3-carboxylic acid (typically as its N-Boc protected derivative) is uniquely suited for solid-phase peptide synthesis under basic coupling conditions. This enables incorporation of a conformationally constrained, fluorinated β-amino acid into peptide backbones without risking backbone degradation during synthesis or physiological exposure.

Discovery of DPP IV Inhibitors Requiring Chemical Robustness and Sub-Micromolar Potency

For medicinal chemistry programs targeting DPP IV (a validated target in type 2 diabetes), 3-fluoroazetidine-3-carboxylic acid provides a scaffold that avoids the cyclization and instability liabilities documented for 2-cyanoazetidine and 2-ketoazetidine subtypes while maintaining inhibitory potency below 1 μM [2]. This makes it a preferred starting point for lead optimization campaigns prioritizing chemical tractability alongside target engagement.

Development of Fluorinated PET Radioligands via 18F Direct Labeling

The 3-fluoroazetidine moiety can be directly incorporated into small-molecule ligands and subsequently radiolabeled with fluorine-18, as demonstrated in the development of PDE5-targeted PET imaging agents [3]. The presence of the fluorine atom at the 3-position of the azetidine ring enables straightforward aliphatic nucleophilic 18F-substitution, streamlining radiochemical synthesis workflows for CNS and oncology imaging applications.

Oncology-Focused Scaffold Design Targeting Gemcitabine-Comparable Antiproliferative Activity

Given that a fluoroazetidine-derived iminosugar inhibits pancreatic cancer cell growth to a similar degree as gemcitabine [4], 3-fluoroazetidine-3-carboxylic acid represents a validated starting point for synthesizing novel anticancer agents, particularly in pancreatic cancer where alternative scaffolds with comparable potency are needed to overcome gemcitabine resistance or toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoroazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.